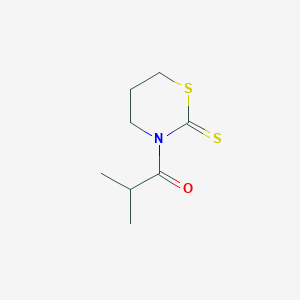![molecular formula C11H15NO4 B14336823 N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide CAS No. 103565-58-8](/img/no-structure.png)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is a compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes both hydroxyl and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxyphenethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3,4-dihydroxyphenethylamine, acetic anhydride, pyridine.
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent used.
Aplicaciones Científicas De Investigación
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes such as tyrosinase, where it inhibits the enzyme’s activity by binding to its active site. This inhibition can lead to a decrease in melanin production, making it a potential candidate for skin-whitening products.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(3,4-Dihydroxyphenyl)ethyl]octanamide:
N-[4-(Acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: A compound with a similar phenolic structure but different substituents.
Uniqueness
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with enzymes and participate in various chemical reactions makes it a versatile compound in scientific research.
Propiedades
| 103565-58-8 | |
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO4/c1-7(13)12(2)6-11(16)8-3-4-9(14)10(15)5-8/h3-5,11,14-16H,6H2,1-2H3 |
Clave InChI |
LABXSGHUYGIMLS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






